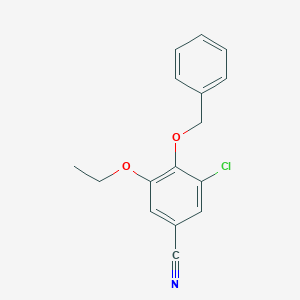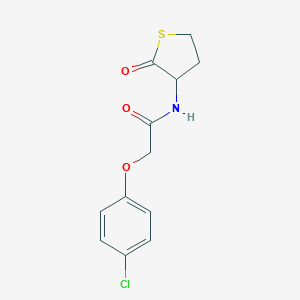
4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile is a chemical compound that belongs to the family of benzene derivatives. It is commonly used in scientific research for its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile is not fully understood. However, it is believed to exert its biological activity through the inhibition of specific enzymes or proteins in the target cells. It has been shown to inhibit the growth of various bacterial and fungal strains by interfering with their metabolic pathways. It has also been shown to induce apoptosis in cancer cells by activating specific signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and proteins in bacterial and fungal cells, leading to their growth inhibition. It has also been shown to induce apoptosis in cancer cells by activating specific signaling pathways. Moreover, it has been shown to exhibit fluorescent properties, making it a potential tool for detecting metal ions in biological systems.
Advantages and Limitations for Lab Experiments
4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile has several advantages and limitations for lab experiments. One of its advantages is its potential use as a building block for the synthesis of novel organic compounds. Moreover, its fluorescent properties make it a potential tool for detecting metal ions in biological systems. However, its limitations include its potential toxicity and the need for specialized equipment and techniques for its synthesis and handling.
Future Directions
There are several future directions for the research on 4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile. One direction is to investigate its potential use as a fluorescent probe for detecting metal ions in biological systems. Another direction is to explore its potential use as a building block for the synthesis of novel organic compounds with potential applications in various fields. Moreover, further studies are needed to investigate its potential antibacterial, antifungal, and antitumor properties, as well as its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-chloro-3-nitrobenzonitrile with sodium methoxide in methanol to form 4-methoxy-3-nitrobenzonitrile. The second step involves the reaction of 4-methoxy-3-nitrobenzonitrile with benzyl bromide in the presence of potassium carbonate in DMF to form 4-(Benzyloxy)-3-methoxybenzonitrile. The final step involves the reaction of 4-(Benzyloxy)-3-methoxybenzonitrile with ethyl iodide in the presence of potassium carbonate in DMF to form this compound.
Scientific Research Applications
4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile has been extensively used in scientific research for its potential applications in various fields. It has been studied for its antibacterial, antifungal, and antitumor properties. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. Moreover, it has been studied for its potential use as a building block for the synthesis of novel organic compounds.
properties
IUPAC Name |
3-chloro-5-ethoxy-4-phenylmethoxybenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-2-19-15-9-13(10-18)8-14(17)16(15)20-11-12-6-4-3-5-7-12/h3-9H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROANGAYSIFGXMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C#N)Cl)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-fluorophenyl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B506286.png)



![4-(4-bromophenyl)-3-methyl-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B506294.png)
![N-(3,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B506295.png)
![methyl 5-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B506296.png)
![3-amino-2-benzyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B506297.png)

![N-butyl-2-{[4-hydroxy-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B506300.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B506304.png)
![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B506306.png)
